molecular formula C14H15Cl2FN2O2 B1223475 N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide

N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide

Cat. No.: B1223475
M. Wt: 333.2 g/mol
InChI Key: ITFFQBXHYNFEIP-UHFFFAOYSA-N
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Description

N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide is a member of morpholines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research on compounds structurally related to N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide, like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, focuses on their synthesis and crystal structure analysis. These compounds have been synthesized through various chemical reactions and their structures determined, aiding in the understanding of their chemical properties (Hao et al., 2017).

Therapeutic Potential and Biological Activity

  • Antitumor Activity : Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which are structurally similar to the compound , exhibit antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
  • Antibacterial and Antifungal Activities : Various synthesized compounds, including those with morpholine and fluoro-phenyl groups, have been tested for their interaction with bacterial cells. They show significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
  • Gastrokinetic Agents : Benzamide derivatives with morpholinyl groups have been evaluated for their gastrokinetic activity. These studies help understand how structural variations in such compounds influence their therapeutic potential, particularly in aiding gastric emptying (Kato et al., 1992).

Imaging and Diagnostic Applications

  • PET Imaging : Certain derivatives, such as those used in Positron Emission Tomography (PET) imaging for studying metabotropic glutamate receptor subtype 4 in the brain, have been synthesized and evaluated. These studies offer insights into the development of diagnostic tools for neurological studies (Kil et al., 2014).

Properties

Molecular Formula

C14H15Cl2FN2O2

Molecular Weight

333.2 g/mol

IUPAC Name

N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]morpholine-4-carboxamide

InChI

InChI=1S/C14H15Cl2FN2O2/c1-9-2-3-10(8-11(9)17)12(13(15)16)18-14(20)19-4-6-21-7-5-19/h2-3,8H,4-7H2,1H3,(H,18,20)

InChI Key

ITFFQBXHYNFEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=C(Cl)Cl)NC(=O)N2CCOCC2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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